molecular formula C10H9BrO2 B2604629 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1026982-77-3

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2604629
CAS No.: 1026982-77-3
M. Wt: 241.084
InChI Key: UXJVBNRUWGNFAQ-UHFFFAOYSA-N
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Description

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol It is a derivative of benzopyran, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-bromo-6-methyl-2H-1-benzopyran-4-one, while reduction could produce 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Scientific Research Applications

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its potential biological activities, this compound is explored for drug development. It serves as a lead compound for designing new therapeutic agents.

    Industry: In the industrial sector, it is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:

The uniqueness of this compound lies in its specific bromine and methyl substitutions, which confer unique reactivity and potential biological activities.

Properties

IUPAC Name

8-bromo-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVBNRUWGNFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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